molecular formula C9H9IO3 B6295978 (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid CAS No. 2135332-74-8

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid

Cat. No.: B6295978
CAS No.: 2135332-74-8
M. Wt: 292.07 g/mol
InChI Key: OEGVXMGFCROBGH-QMMMGPOBSA-N
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Description

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3. This compound is a derivative of phenylalanine, an amino acid, and features an iodine atom attached to the phenyl ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid typically involves the iodination of phenylalanine derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of phenylalanine.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-iodophenylpyruvic acid or 4-iodobenzoic acid.

    Reduction: Formation of phenylalanine.

    Substitution: Formation of 4-aminophenylalanine or 4-hydroxyphenylalanine.

Scientific Research Applications

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in radiolabeling for imaging techniques, such as positron emission tomography (PET).

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences the binding affinity and specificity of the compound to its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-L-phenylalanine: Similar structure but lacks the hydroxyl group.

    4-Hydroxyphenylalanine: Similar structure but lacks the iodine atom.

    4-Bromophenylalanine: Similar structure but contains a bromine atom instead of iodine.

Uniqueness

(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is unique due to the presence of both the hydroxyl and iodine functional groups. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGVXMGFCROBGH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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